2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutanecarboxylic acid methyl ester
Overview
Description
2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutanecarboxylic acid methyl ester is a chemical compound with the molecular formula C7H8ClF3O2 It is known for its unique structure, which includes a cyclobutane ring substituted with chlorine, trifluoromethyl, and methyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutanecarboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-2,3,3-trifluoropropene with a suitable cyclobutane precursor in the presence of a strong base. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutanecarboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted cyclobutane derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Hydrolysis: Formation of 2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutanecarboxylic acid.
Scientific Research Applications
2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutanecarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The trifluoromethyl group enhances its reactivity and stability, making it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2,3,3-trifluoro-1-propenyl-cyclobutanecarboxylic acid methyl ester
- 2-Chloro-2,3,3-trifluoro-1-ethyl-cyclobutanecarboxylic acid methyl ester
- 2-Chloro-2,3,3-trifluoro-1-methyl-cyclopentanecarboxylic acid methyl ester
Uniqueness
2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutanecarboxylic acid methyl ester is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical properties. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a valuable compound in various chemical applications.
Properties
IUPAC Name |
methyl 2-chloro-2,3,3-trifluoro-1-methylcyclobutane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3O2/c1-5(4(12)13-2)3-6(9,10)7(5,8)11/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWGXHZRSLQQGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1(F)Cl)(F)F)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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